molecular formula C16H13ClN2O2 B5813836 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5813836
M. Wt: 300.74 g/mol
InChI Key: RPCQODHAUDIBQG-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles.

Chemical Reactions Analysis

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The oxadiazole moiety is known for its potential anticancer properties. Research indicates that compounds containing the oxadiazole structure can exhibit antiangiogenic and mitostatic effects, which are crucial in cancer treatment . For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism by which 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenoxy and methylphenyl groups enhances its binding affinity to these targets, potentially modulating critical signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives, including variations of this compound. The synthesized compounds were evaluated for their anticancer activity using various assays, demonstrating promising results in inhibiting cell growth in vitro .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents can significantly impact their biological activity. This insight is crucial for designing more effective anticancer agents based on the oxadiazole scaffold .

Agrochemical Applications

Herbicidal Properties

Oxadiazoles have been explored as potential herbicides due to their ability to inhibit plant growth. The specific compound has been tested for its efficacy against specific weed species, showing promise as a selective herbicide .

Mechanism of Action in Plants

The mechanism by which oxadiazoles affect plant growth typically involves the disruption of metabolic processes essential for plant development. This can include interference with photosynthesis or hormone regulation pathways within plants.

Case Studies

  • Field Trials : Field trials have demonstrated the effectiveness of this compound in controlling weed populations with minimal impact on crop yield .
  • Formulation Development : Research has focused on formulating this compound into aqueous suspension concentrates to enhance its application efficiency and reduce volatility during use, thereby minimizing environmental impact .

Table 1: Summary of Synthesis Parameters

ParameterValue
Starting Material2-Chlorophenoxyacetic acid
IntermediateHydrazine derivative
Reaction TimeVaries (typically hours)
YieldUp to 30%
Purification MethodRecrystallization

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole include other 1,2,4-oxadiazole derivatives such as:

Biological Activity

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The biological activity of oxadiazoles, including the compound , is often attributed to their ability to interact with various cellular targets. The primary mechanisms include:

  • Inhibition of Cell Proliferation : Many oxadiazole derivatives show significant antiproliferative effects on cancer cell lines through cell cycle arrest and apoptosis induction.
  • Targeting Specific Pathways : These compounds may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the anticancer potential of this compound against various cancer types. The following table summarizes the findings from selected studies:

Cell Line IC50 (µM) Mechanism Reference
HL-60 (Leukemia)3.52Induction of apoptosis
RPMI-8226 (Leukemia)9.51Inhibition of cell growth
UACC-62 (Melanoma)4.65Cell cycle arrest
PC-3 (Prostate)0.67EGFR inhibition
HCT-116 (Colon)0.80Src pathway inhibition

Case Studies

  • Anticancer Activity Evaluation : A study reported that the compound exhibited significant anticancer activity across multiple cell lines with GI50 values below 10 µM. The highest activity was observed against leukemia cells with IC50 values indicating potent effects at low concentrations .
  • Mechanism-Based Approaches : Another research focused on mechanism-based approaches for synthesizing derivatives of oxadiazoles and their evaluation against cancer cells. It was found that specific substitutions on the oxadiazole ring enhanced anticancer activity significantly .

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCQODHAUDIBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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